
5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an amine group.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced through an alkylation reaction, where a phenylpropyl halide reacts with the triazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the phenyl groups may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the triazole ring or the chlorophenyl group, leading to different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may yield reduced chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((3-bromophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- 5-((3-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- 5-((3-methylphenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C18H18ClN5O |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
5-(3-chloroanilino)-N-(3-phenylpropyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O/c19-14-9-4-10-15(12-14)21-17-16(22-24-23-17)18(25)20-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2,(H,20,25)(H2,21,22,23,24) |
InChI-Schlüssel |
ZRHHUJWUUALORR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


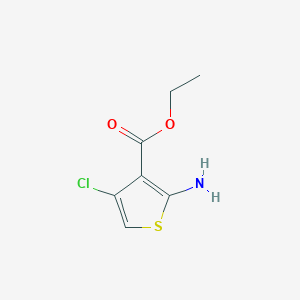
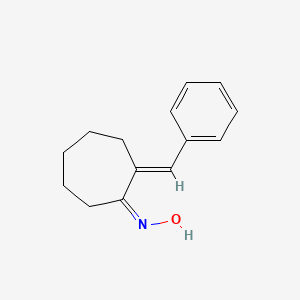
![1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106559.png)
![N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14106562.png)
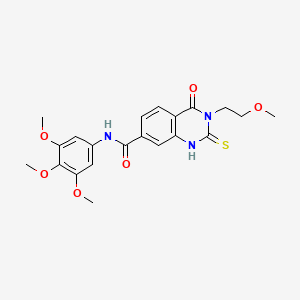
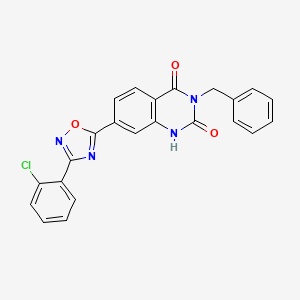
![6-(3-methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106581.png)
![methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B14106587.png)
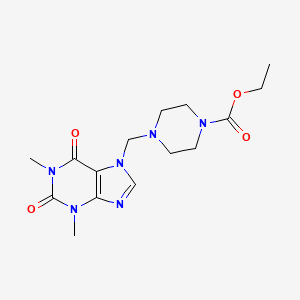
![N-butyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106601.png)
![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14106605.png)
![1'-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14106610.png)
![N-(2-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14106614.png)
![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B14106626.png)
